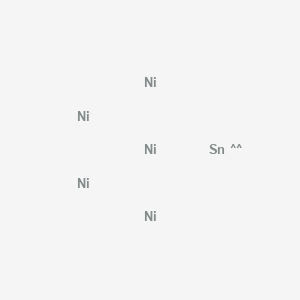
CID 71346427
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71346427” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71346427 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound’s unique chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Industrial production methods often include continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71346427 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s chemical structure.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing agents: Reduction reactions often use reagents like sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
CID 71346427 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex chemical structures.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of CID 71346427 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 71346427 can be compared with other similar compounds to highlight its unique properties and applications. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the differences in reactivity, stability, and biological activity, providing insights into the unique advantages of this compound.
List of Similar Compounds
CID 68263: A compound with a similar chemical structure, used in organic synthesis.
CID 53062: Another related compound with applications in biological research.
CID 100007718: A compound with similar functional groups, used in industrial applications.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
Ni5Sn |
|---|---|
Molecular Weight |
412.18 g/mol |
InChI |
InChI=1S/5Ni.Sn |
InChI Key |
LGXQGGOSWHQVLU-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


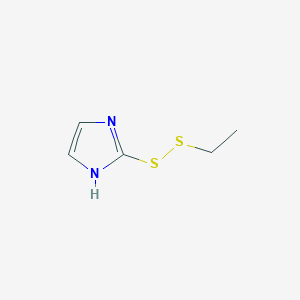
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
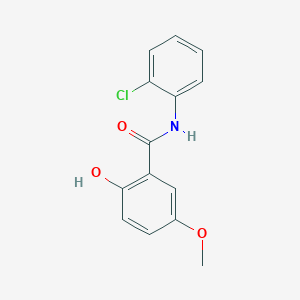
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
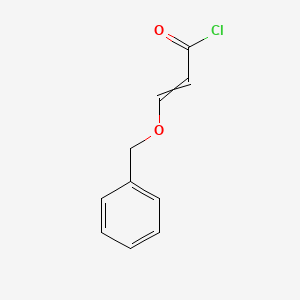
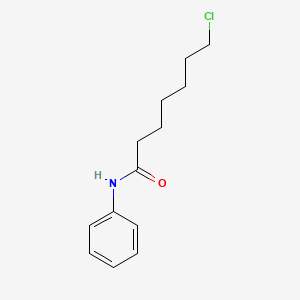
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
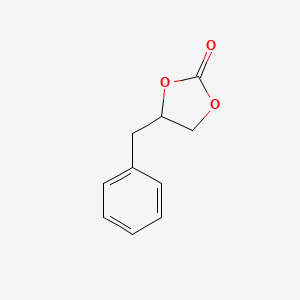
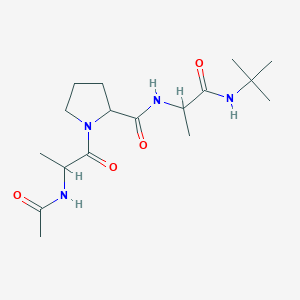
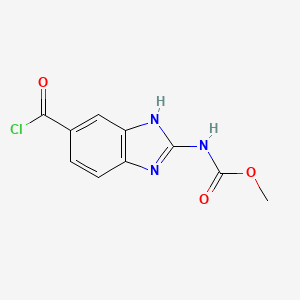
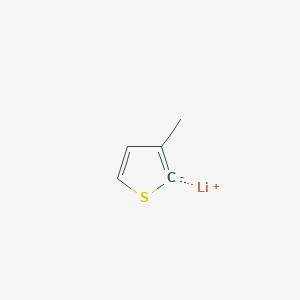
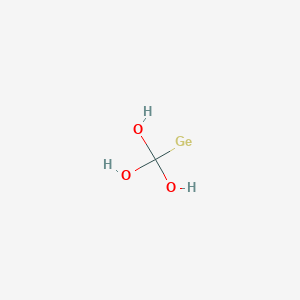
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
